5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
5-Butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a butyl group at position 3.
Properties
Molecular Formula |
C10H11Cl2N3 |
|---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5-butyl-2,4-dichloropyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-3-5-15-6-4-7-8(15)9(11)14-10(12)13-7/h4,6H,2-3,5H2,1H3 |
InChI Key |
KPNLHIMFAFTTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with butylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyrrolopyrimidine oxides.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- demonstrates that methyl substitution achieves 88% yield, while bromo/chloro analogs (e.g., ) yield ~30%, highlighting steric and electronic challenges .
- Electronic Effects : Chlorine atoms at C2 and C4 enhance electrophilicity, facilitating SNAr reactions. However, electron-donating alkyl groups (e.g., butyl) may reduce ring activation, necessitating harsher conditions .
Physicochemical Properties
Substituents significantly influence molecular weight, lipophilicity, and solubility:
Key Observations :
Reactivity and Functionalization
Pyrrolo[3,2-d]pyrimidines undergo diverse reactions, influenced by substituents:
- Nucleophilic Substitution : Chlorine at C2/C4 is amenable to displacement by amines or thiols. Bromine (e.g., C7 in ) offers a handle for cross-coupling (e.g., Suzuki) .
- Alkylation : The butyl group’s introduction likely requires alkyl halides under strong bases (e.g., NaH), as seen in for methyl analogs .
- Hydrogenolysis: Allyl groups () can be removed via hydrogenation, enabling further functionalization .
Biological Activity
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a pyrrolopyrimidine derivative that has gained attention in pharmaceutical research due to its potential biological activities. This compound features a unique chemical structure characterized by the presence of butyl and dichloro substituents, which contribute to its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11Cl2N3
- Molecular Weight : 244.12 g/mol
- CAS Number : 63200-54-4
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has shown promise in:
- Enzyme Inhibition : It inhibits various enzymes related to inflammatory pathways.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| This compound | 71.11 | COX-1 Inhibition |
| This compound | 0.034 | COX-2 Inhibition |
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Studies
- Study on COX Inhibition : A study conducted by Abdellatif et al. evaluated the anti-inflammatory effects of several pyrrolopyrimidine derivatives, including this compound. The results indicated potent COX-1 and COX-2 inhibitory activities with minimal ulcerogenic effects on gastric tissues .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The study found that the compound selectively inhibited cancer cell proliferation while sparing normal cells .
Applications in Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for:
- Antiviral Agents : Targeting viral replication mechanisms.
- Anticancer Drugs : Developing selective agents for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
